Cas no 2680773-30-0 (tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate)

Tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate is a specialized organic compound featuring a pyridine core functionalized with a sulfamoyl group and a 2-bromobenzyl substituent, further protected by a tert-butyl carbamate moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of sulfonamide-based bioactive molecules. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic manipulations, while the bromophenyl moiety offers versatility for further derivatization via cross-coupling reactions. Its well-defined reactivity profile and compatibility with standard organic transformations make it a practical choice for researchers designing novel sulfonamide derivatives or exploring structure-activity relationships in drug discovery.
tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate structure
2680773-30-0 structure
商品名:tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate
CAS番号:2680773-30-0
MF:C17H20BrN3O4S
メガワット:442.327402114868
CID:5624276
PubChem ID:165929768

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
    • EN300-28304324
    • 2680773-30-0
    • tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate
    • インチ: 1S/C17H20BrN3O4S/c1-17(2,3)25-16(22)21-15-9-8-13(11-19-15)26(23,24)20-10-12-6-4-5-7-14(12)18/h4-9,11,20H,10H2,1-3H3,(H,19,21,22)
    • InChIKey: BLRZFENLZIPXQC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=CC=1CNS(C1=CN=C(C=C1)NC(=O)OC(C)(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 441.03579g/mol
  • どういたいしつりょう: 441.03579g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 574
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.9

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28304324-0.1g
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
2680773-30-0 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28304324-0.05g
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
2680773-30-0 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28304324-1g
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
2680773-30-0
1g
$842.0 2023-09-07
Enamine
EN300-28304324-10g
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
2680773-30-0
10g
$3622.0 2023-09-07
Enamine
EN300-28304324-5g
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
2680773-30-0
5g
$2443.0 2023-09-07
Enamine
EN300-28304324-0.25g
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
2680773-30-0 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-28304324-5.0g
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
2680773-30-0 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28304324-2.5g
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
2680773-30-0 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-28304324-10.0g
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
2680773-30-0 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28304324-0.5g
tert-butyl N-(5-{[(2-bromophenyl)methyl]sulfamoyl}pyridin-2-yl)carbamate
2680773-30-0 95.0%
0.5g
$809.0 2025-03-19

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate 関連文献

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamateに関する追加情報

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate: A Comprehensive Overview

tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate is a complex organic compound with the CAS registry number NO2680773-30-0. This compound is a derivative of pyridine, featuring a tert-butyl carbamate group and a sulfamoyl moiety substituted with a 2-bromophenyl methyl group. The structure of this compound is characterized by its pyridine ring, which serves as the central framework, with substituents at the 2 and 5 positions. The tert-butyl carbamate group at the 2 position and the sulfamoyl group at the 5 position contribute to its unique chemical properties and potential applications in various fields.

The synthesis of tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate involves multiple steps, including nucleophilic substitution, coupling reactions, and protection/deprotection strategies. The starting material is typically a pyridine derivative, which undergoes functionalization to introduce the desired substituents. The tert-butyl carbamate group is introduced via a coupling reaction with tert-butyl chloroformate or similar reagents, while the sulfamoyl group is introduced through a nucleophilic substitution reaction involving a bromide or iodide precursor. The 2-bromophenyl methyl group is then attached to the sulfamoyl moiety via a substitution reaction under appropriate conditions.

The chemical structure of tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate is highly versatile, making it a valuable compound in various areas of research and industry. In drug discovery, this compound serves as a potential lead for developing bioactive molecules due to its ability to modulate enzyme activity or interact with biological targets. The presence of the tert-butyl carbamate group provides steric bulk, which can enhance selectivity in binding interactions, while the sulfamoyl group introduces hydrogen bonding capabilities that are often desirable in drug candidates.

In addition to its role in drug discovery, tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate has applications in materials science. Its ability to form stable complexes with metal ions makes it a candidate for use in coordination polymers or metal-organic frameworks (MOFs). The pyridine ring acts as a coordinating unit, while the substituents provide additional functionality for tuning the properties of the resulting materials. Recent studies have explored its use in constructing porous MOFs with high surface areas and selective gas adsorption capabilities.

The latest research on tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate has focused on its biological activity and potential therapeutic applications. In vitro assays have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, studies have investigated its effects on cellular signaling pathways, particularly those related to cancer progression. These findings highlight its potential as a lead compound for developing novel anticancer therapies.

In terms of chemical stability, tert-butyl N-(5-{(2-bromophenyl)methylsulfamoyl}pyridin-2-yl)carbamate exhibits good thermal stability under mild conditions, making it suitable for various synthetic transformations. However, it is sensitive to strong acidic or basic conditions due to the presence of labile functional groups such as the sulfamoyl and carbamate moieties. Proper handling and storage are essential to maintain its integrity during experimental workups or large-scale synthesis.

The development of efficient synthetic routes for tert-butyl N-(5-{(2-bromophenylethylene)sulfamoyl}pyridin-2-ylethylene)carbamate has been an area of active research. Recent advancements in catalytic methods have enabled higher yields and improved selectivity in key steps such as the coupling reactions and substitution processes. These improvements have facilitated access to this compound on a larger scale for both academic and industrial purposes.

In conclusion, tert-butyl N-(5-{(2-bromophenylethylene)sulfamoyl}pyridin-2-ylylene)carbamate, with CAS number NONONONONONONONONONONONONONONONONO, represents a significant advancement in organic synthesis and materials science. Its unique chemical properties and versatile structure make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and optimize synthetic methodologies, this compound is poised to play an increasingly important role in both academic research and industrial development.

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